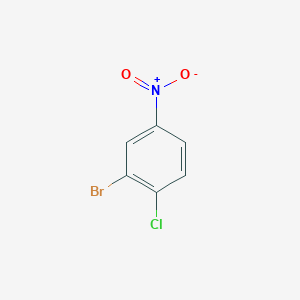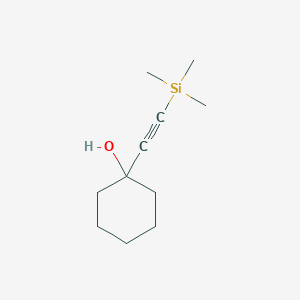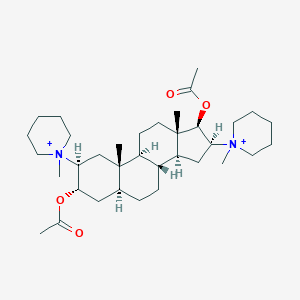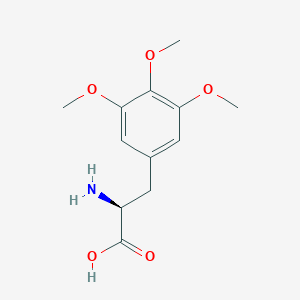
3-(2-Metilfenil)propanal
Descripción general
Descripción
3-(2-Methylphenyl)propanal, also known as 2-Methyl-3-phenylpropanal, is an organic compound with the molecular formula C10H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its aromatic properties due to the presence of a phenyl group, making it a valuable intermediate in various chemical syntheses.
Aplicaciones Científicas De Investigación
3-(2-Methylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the fragrance industry due to its pleasant aromatic properties and as a building block for the synthesis of various fine chemicals.
Mecanismo De Acción
Target of Action
3-(2-Methylphenyl)propanal is a relatively understudied compound As such, its primary targets and their roles are not well-documented in the literature
Mode of Action
The mode of action of 3-(2-Methylphenyl)propanal is currently unknown due to the lack of research on this specific compound . The interaction of this compound with its potential targets and the resulting changes are areas for future investigation.
Biochemical Pathways
It belongs to the class of organic compounds known as phenylpropanes . Phenylpropanes are known to play a role in various biochemical pathways, but the specific pathways affected by 3-(2-Methylphenyl)propanal remain to be elucidated.
Result of Action
The molecular and cellular effects of 3-(2-Methylphenyl)propanal’s action are currently unknown
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(2-Methylphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH3+CH3CH2CHOAlCl3C6H4(CH3)CH2CH2CHO
Industrial Production Methods
In industrial settings, the production of 3-(2-Methylphenyl)propanal often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(2-Methylphenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol, 3-(2-Methylphenyl)propanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)propanoic acid.
Reduction: 3-(2-Methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Isobutylphenyl)propanal: Known for its use in the fragrance industry, particularly in perfumes.
3-(4-tert-Butylphenyl)propanal: Used in the synthesis of fine chemicals and as a fragrance ingredient.
3-(2-Methylphenyl)propanoic acid: The oxidized form of 3-(2-Methylphenyl)propanal, used in organic synthesis.
Uniqueness
3-(2-Methylphenyl)propanal is unique due to its specific structural features, including the position of the methyl group on the phenyl ring, which influences its reactivity and applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(2-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMXRXLWPQFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569870 | |
| Record name | 3-(2-Methylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19564-40-0 | |
| Record name | 3-(2-Methylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















